(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid
Description
Properties
Molecular Formula |
C23H30N2O7S2 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2R)-2-[[5-(4-ethoxyphenyl)thiophen-2-yl]sulfonylamino]-2-(1-propan-2-yloxycarbonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C23H30N2O7S2/c1-4-31-18-7-5-16(6-8-18)19-9-10-20(33-19)34(29,30)24-21(22(26)27)17-11-13-25(14-12-17)23(28)32-15(2)3/h5-10,15,17,21,24H,4,11-14H2,1-3H3,(H,26,27)/t21-/m1/s1 |
InChI Key |
GYETWAWIKBOMPE-OAQYLSRUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)N[C@H](C3CCN(CC3)C(=O)OC(C)C)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)NC(C3CCN(CC3)C(=O)OC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
Molecular Formula
The molecular formula of the compound is $$ C{23}H{30}N{2}O{7}S_{2} $$, with a molecular weight of approximately 510.6 g/mol.
Structural Features
The compound features several key structural elements:
- A thiophene ring substituted with a para-ethoxyphenyl group.
- A sulfonamide functional group.
- A piperidine ring with a methylethoxycarbonyl substituent.
These structural components contribute to the compound's biological activity and solubility characteristics.
Preparation Methods
Synthetic Pathways
The synthesis of (2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid can be approached through various synthetic strategies, primarily focusing on:
Sulfonamidation
This step typically involves the reaction of a thiophene derivative with a sulfonamide reagent. The general reaction scheme can be summarized as follows:
$$
\text{Thiophene + Sulfonamide} \rightarrow \text{Sulfonamidothiophene}
$$
This reaction can be facilitated using catalysts such as triethylamine or by employing microwave-assisted synthesis to enhance yields.
Chemical Reactions Analysis
Types of Reactions
(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of cartilage in osteoarthritis .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The 4-ethoxyphenyl group in the target compound increases lipophilicity (LogP ~3.5 estimated) compared to the polar 4-hydroxyphenyl (LogP ~1.8) and electron-withdrawing 4-fluorophenyl (LogP ~2.2) analogs .
- Bioactivity Implications: The thiophene-sulfonamide moiety in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to the sulfanyl-propanoyl groups in analogs .
Comparison with Thiophene-Containing Derivatives
and highlight thiophene-pyridine hybrids (e.g., compound 5 in ), which share the thiophene core but lack the sulfonamide and piperidine groups. These derivatives exhibit moderate antimicrobial activity, suggesting that the target compound’s additional functional groups may broaden its pharmacological profile .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and molecular fingerprinting (), the target compound was compared to known bioactive molecules:
- Pharmacokinetic Predictions : The isopropoxycarbonyl group may reduce first-pass metabolism compared to methyl esters in analogs like aglaithioduline (), improving oral bioavailability .
Research Findings and Mechanistic Insights
Bioactivity Clustering
demonstrates that compounds with >70% structural similarity often cluster into bioactivity groups.
Biological Activity
(2R)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiophene ring, a piperidine ring, and various functional groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H30N2O7S2
- Molecular Weight : 510.6 g/mol
- IUPAC Name : (2R)-2-[[5-(4-ethoxyphenyl)thiophen-2-yl]sulfonylamino]-2-(1-propan-2-yloxycarbonylpiperidin-4-yl)acetic acid
- InChI Key : GYETWAWIKBOMPE-OAQYLSRUSA-N
The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with serine or cysteine residues in active sites of enzymes, potentially inhibiting their activity.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to inflammation and cancer progression by modulating receptor activity or downstream signaling molecules.
Anticancer Activity
Research indicates that (2R)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid possesses anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SMMC7721 | 15.0 | Induction of caspase-dependent apoptosis |
| MCF7 | 20.5 | Cell cycle arrest at G1 phase |
| A549 | 18.3 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
Enzyme Inhibition Studies
The compound has shown promising results in inhibiting key enzymes involved in disease processes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-2 | Competitive inhibition | 12.0 |
| Lipoxygenase | Non-competitive inhibition | 8.5 |
These activities highlight the compound's potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
-
Case Study on Cancer Treatment :
- A study involving SMMC7721 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
-
Inflammation Model Study :
- In an animal model of induced inflammation, administration of the compound resulted in decreased swelling and pain response, supporting its therapeutic potential in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
